Product packaging for 6-Methoxythiazolo[5,4-b]pyridine(Cat. No.:)

6-Methoxythiazolo[5,4-b]pyridine

Cat. No.: B12850925
M. Wt: 166.20 g/mol
InChI Key: DJZZIEPFYRJIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxythiazolo[5,4-b]pyridine is a versatile bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is part of the thiazolopyridine family, a privileged structure known for its structural resemblance to biologically relevant purine isosteres and thiazolo[4,5-d]pyrimidines . The core scaffold is recognized for its diverse array of biological activities, making it a valuable building block for developing novel therapeutic agents. The primary research application of this compound and its analogues is in the field of oncology, specifically as potent and selective kinase inhibitors. Thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer (NSCLC) . Furthermore, related 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have demonstrated potent inhibitory activity against Phosphoinositide 3-kinase (PI3K), a key signaling pathway in cell survival and proliferation that is a validated target for tumor therapy . The methoxy substituent can be a key structural feature influencing the compound's physicochemical properties and its binding affinity to enzymatic targets. This product is intended for research and development purposes only. It is suited for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for constructing more complex heterocyclic systems. Researchers can utilize this compound to explore its mechanism of action, particularly in kinase inhibition assays and cellular models of cancer. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B12850925 6-Methoxythiazolo[5,4-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-methoxy-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-6-7(8-3-5)11-4-9-6/h2-4H,1H3

InChI Key

DJZZIEPFYRJIRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)SC=N2

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Methoxythiazolo 5,4 B Pyridine

Electrophilic Aromatic Substitution Reactions on the Thiazolopyridine Core

Electrophilic aromatic substitution (EAS) on the 6-Methoxythiazolo[5,4-b]pyridine core is a complex process governed by the competing electronic effects of its structural components. The reaction involves an electrophile being attacked by the aromatic π-system, leading to a cationic intermediate (a benzenium ion equivalent), which then restores its aromaticity by losing a proton. nih.gov

Regioselectivity and Directing Effects of the Methoxy (B1213986) Group and Fused Heterocycle

The regioselectivity of EAS on this scaffold is not straightforward. The pyridine (B92270) ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). tandfonline.com When substitution does occur on an unsubstituted pyridine, it is directed to the 3- and 5-positions. tandfonline.com

In the this compound system, several factors are at play:

Pyridine Nitrogen: The nitrogen atom at position 4 strongly deactivates the adjacent C-5 and the C-7 positions towards electrophiles.

Fused Thiazole (B1198619) Ring: The fused thiazole ring generally acts as an electron-withdrawing group, further deactivating the pyridine ring.

6-Methoxy Group: The methoxy group at the 6-position is a powerful electron-donating group. It strongly activates the positions ortho (C-5 and C-7) and para (C-2, within the thiazole ring) to it via resonance effects.

The outcome of an EAS reaction is determined by the balance of these competing influences. The potent activating effect of the methoxy group counteracts the deactivating effects of the pyridine nitrogen and the fused thiazole. Research on the synthesis of the thiazolo[5,4-b]pyridine (B1319707) ring system provides insight into this reactivity. The formation of the thiazole ring often proceeds via an electrophilic thiocyanation of a substituted 3-aminopyridine. tandfonline.com Specifically, for 3-amino-6-methoxypyridine, electrophilic attack by a thiocyanating agent occurs at the 2-position (ortho to the activating amino group), which then cyclizes. tandfonline.com This indicates that the activating groups can overcome the inherent deactivation of the pyridine ring to direct substitution.

For the pre-formed this compound, the most likely sites for electrophilic attack are the C-5 and C-7 positions on the pyridine ring, which are both ortho to the strongly activating methoxy group.

Halogenation and Nitration Studies

Direct experimental studies on the halogenation and nitration of this compound are not extensively reported in the literature. However, reactivity can be inferred from related systems.

Halogenation: Electron-deficient heterocycles like pyridine typically require harsh conditions for halogenation. nih.gov However, studies on the related thiazolo[5,4-d]thiazole (B1587360) system show that direct electrophilic bromination and chlorination are possible, sometimes using N-halopyridinium ions as the electrophilic source. udayton.edu These studies also suggest that the introduction of one halogen atom can paradoxically enhance the reactivity of the ring towards further halogenation. udayton.edu For this compound, the activating methoxy group would likely facilitate halogenation at the C-5 or C-7 positions under milder conditions than those required for unsubstituted pyridine.

Nitration: Nitration of pyridine requires severe conditions (e.g., fuming sulfuric acid and nitric acid at high temperatures), which could lead to the degradation of the methoxy group. The introduction of a nitro group onto an already electron-deficient system that also contains an acid-sensitive ether linkage presents a significant synthetic challenge. The presence of strongly activating groups can facilitate nitration in some pyridine systems, but specific conditions for this substrate would need to be developed carefully.

Nucleophilic Substitution Reactions on the Thiazolopyridine Core

The electron-deficient nature of the pyridine ring makes the thiazolo[5,4-b]pyridine core susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. tandfonline.com The positions analogous to the 2- and 4-positions of pyridine (C-2, C-5, and C-7) are the most activated for nucleophilic attack.

Reactivity of Halogenated Derivatives for Nucleophilic Attack

Halogenated derivatives of thiazolo[5,4-b]pyridine are valuable intermediates as the halogen atoms serve as excellent leaving groups for SNAr reactions. The electron-withdrawing character of the fused heterocyclic system facilitates the nucleophilic displacement of these halogens.

For example, chlorine atoms at the 2-position of the thiazole ring are readily displaced by various nucleophiles. The synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine (B31603) and phenyl isothiocyanate involves an intramolecular nucleophilic displacement of the chlorine atom by a thiourea (B124793) sulfur atom. nih.gov There are also reports where a 2-chloro substituent on a pre-formed thiazolo[5,4-b]pyridine is displaced by amine nucleophiles like piperidin-4-ol. vulcanchem.com Similarly, studies on related chloro-nitropyridines show that the chlorine atom is readily substituted by S-nucleophiles in the first step of a tandem reaction sequence. thieme-connect.comresearchgate.net

The table below summarizes a representative nucleophilic substitution reaction on a halogenated thiazolo[5,4-b]pyridine derivative.

ReactantNucleophileProductConditionsYieldReference
5-Bromo-2-chlorothiazolo[5,4-b]pyridinePiperidin-4-ol1-(5-Bromothiazolo[5,4-b]pyridin-2-yl)piperidin-4-olNot specifiedNot specified vulcanchem.com

Displacement of the Methoxy Group or Other Functionalities

In contrast to halogens, the methoxy group is a poor leaving group in nucleophilic aromatic substitution reactions. Its displacement requires either harsh reaction conditions or a highly activated aromatic system. There are no significant reports of the direct nucleophilic displacement of the 6-methoxy group on the thiazolo[5,4-b]pyridine core. This transformation is considered synthetically challenging. While methods exist for the demethylation of methoxy-substituted heterocycles, these typically involve cleavage of the O-CH₃ bond rather than displacement of the entire methoxy group as a leaving group in an SNAr reaction. nih.gov Therefore, functionalization of the 6-position is more commonly achieved by starting with a 6-halo-substituted pyridine precursor and introducing the desired functionality via substitution before or after the thiazole ring formation.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic scaffolds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org

For the this compound system, Suzuki coupling is a key strategy for introducing aryl or heteroaryl substituents, primarily by using a halogenated derivative of the heterocycle. The reactivity of halogens in palladium-catalyzed coupling generally follows the order I > Br > Cl. libretexts.org Site-selective couplings can often be achieved on polyhalogenated pyridines, with reactions preferentially occurring at the 2/6 positions over the 3/5 positions. nih.govresearchgate.net

Several studies have demonstrated the utility of Suzuki coupling for the elaboration of the thiazolo[5,4-b]pyridine core, showcasing its importance in the synthesis of complex molecules for pharmaceutical research.

The table below presents examples of Suzuki cross-coupling reactions performed on thiazolo[5,4-b]pyridine derivatives.

Halogenated SubstrateBoronic Acid/EsterCatalyst / Base / SolventProductYieldReference
tert-Butyl (5-bromo-thiazolo[5,4-b]pyridin-2-yl)carbamate2-Methyl-5-nitrophenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂Otert-Butyl (5-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-yl)carbamate70% evitachem.com
3-Amino-2-chloropyridine + Phenyl isothiocyanate-Sabinene (B1680474) (solvent), 160°CN-Phenylthiazolo[5,4-b]pyridin-2-amine66% nih.gov

Note: The second entry describes the formation of the product via a one-pot cyclization/coupling-like process.

Functional Group Interconversions

The thiazole and pyridine rings within the this compound scaffold exhibit distinct reactivity towards oxidation and reduction.

Oxidation: Oxidation of the pyridine ring nitrogen is a known transformation. For instance, 2-phenylthiazolo[5,4-b]pyridine reacts with 3-chloroperoxybenzoic acid to exclusively yield the corresponding 4-oxide. thieme-connect.de This indicates a higher susceptibility of the pyridine nitrogen to oxidation compared to the thiazole nitrogen.

Reduction: The reduction of the thiazole ring in thiazolo[4,5-b]pyridines to form 2,3-dihydrothiazolo[4,5-b]pyridines has been explored. beilstein-journals.org While standard hydrogenation conditions with palladium on charcoal may not be effective, the use of borohydride (B1222165) reagents can activate the thiazole moiety. beilstein-journals.org However, this can also lead to cleavage of the thiazole ring. A two-step procedure involving B(C₆F₅)₃ as a catalyst for the reduction with ammonia (B1221849) borane, followed by cleavage of the resulting aminoborane (B14716983) with formic acid, has been developed to achieve the desired dihydrothiazolopyridine in good yields. beilstein-journals.org

The methoxy group at the 6-position of the pyridine ring is a key functional group that can be modified, most notably through demethylation to yield the corresponding pyridone. This transformation is crucial in the synthesis of pyridone luciferin (B1168401) analogues. nih.gov The demethylation is typically achieved by heating with pyridine hydrochloride. nih.gov This process can sometimes lead to undesired N-methylation as a side reaction. nih.gov

Ring-Opening and Rearrangement Reactions of Thiazolopyridine Systems

Thiazolopyridine systems can undergo ring-opening and rearrangement reactions under certain conditions. The stability of the fused ring system is generally good in acidic media, but bases can induce ring-opening of the thiazole ring. thieme-connect.de

Rearrangement reactions in heterocyclic systems can be triggered by various factors, including the formation of reactive intermediates like carbocations. allen.inmasterorganicchemistry.com While specific examples for this compound are not extensively documented, related thiazole-containing systems have been shown to undergo rearrangements. For example, 2-vinyl-1,3-thiazetidines can rearrange to thiazolidines upon hydrogenation. researchgate.net Additionally, unusual rearrangements have been observed in the synthesis of thiazolo[3,2-a]pyridine derivatives. researchgate.net

Mechanistic and Kinetic Investigations of 6 Methoxythiazolo 5,4 B Pyridine Reactions

Reaction Mechanism Elucidation for Synthetic Transformations

The formation of the thiazolo[5,4-b]pyridine (B1319707) core is not a trivial process and typically involves multi-step sequences where the timing and nature of bond formation are critical. The elucidation of these mechanisms relies on a combination of experimental evidence, such as the isolation of intermediates and isotopic labeling studies, and computational modeling.

The construction of the thiazolo[5,4-b]pyridine skeleton is achieved through annulation, where the thiazole (B1198619) ring is fused onto a pre-existing pyridine (B92270) core. Two predominant mechanistic pathways have been identified, primarily differing in the nature of the pyridine precursor.

Pathway 1: Cyclization from an Aminopyridine Precursor

One common strategy begins with a substituted 2-aminopyridine (B139424). For the synthesis of a methoxy-substituted analogue, 2-amino-6-methoxypyridine (B105723) serves as the starting material. The mechanism proceeds through the following key steps semanticscholar.org:

Thiourea (B124793) Formation : The aminopyridine is reacted with an isothiocyanate, such as benzoyl isothiocyanate, in a condensation reaction. This step forms an N-benzoyl-N'-(6-methoxypyridin-2-yl)thiourea intermediate semanticscholar.orgnih.gov.

Hydrolysis : The benzoyl protecting group is subsequently removed under basic conditions, yielding the crucial 1-(6-methoxypyridin-2-yl)thiourea (B572043) intermediate semanticscholar.org.

Intramolecular Cyclization : The final and key step is the intramolecular cyclization to form the thiazole ring. This transformation is typically achieved through oxidation. For instance, treatment with bromine in a suitable solvent initiates an electrophilic cyclization. The sulfur atom of the thiourea attacks the C5 position of the pyridine ring, which is activated towards electrophilic substitution. Subsequent aromatization through the loss of protons and HBr yields the 2-amino-5-methoxythiazolo[4,5-b]pyridine product semanticscholar.org. A similar mechanism is proposed for the formation of the isomeric 2-aminothiazolo[5,4-b]pyridine, where the cyclization occurs between the thiourea and the C3 position of a 2,3-diaminopyridine (B105623) derivative researchgate.net.

Pathway 2: Cyclization from a Nitro-Thiocyanatopyridine Precursor

An alternative and effective route involves building the ring from a 3-nitropyridine (B142982) derivative nih.gov. This pathway is particularly useful for constructing highly functionalized systems.

Thiocyanate (B1210189) Substitution : Starting with a molecule like 2-chloro-4-morpholino-3-nitropyridine, the chloro group is substituted by a thiocyanate group by reacting with potassium thiocyanate (KSCN) nih.gov. This yields a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate.

Reduction and Spontaneous Cyclization : The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in acetic acid. The newly formed amino group is positioned adjacent to the thiocyanate group. This proximity facilitates a spontaneous intramolecular cyclization in a one-pot reaction. The nucleophilic amino group attacks the electrophilic carbon of the thiocyanate, leading to the formation of the fused thiazole ring and yielding the 7-morpholinothiazolo[5,4-b]pyridin-2-amine skeleton nih.gov.

The progression of these reactions is governed by the formation of specific intermediates and the energy barriers of their associated transition states.

Key Intermediates : In the pathway starting from aminopyridine, the N-pyridylthiourea is the most critical isolable intermediate semanticscholar.orgconicet.gov.ar. Its stability and conformation directly influence the feasibility of the subsequent cyclization step. For the nitropyridine route, the 2-thiocyanato-3-aminopyridine derivative is the key transient species nih.gov. Its formation immediately precedes the irreversible, ring-closing cyclization, making it a pivotal, albeit often unisolated, intermediate.

Transition States : The rate-determining step in these syntheses is often the cyclization. The transition state for this step involves a highly ordered, strained-ring structure.

For the thiourea cyclization, the transition state features the partial formation of the C-S bond between the thiourea sulfur and the pyridine ring carbon, alongside the partial breaking of a C-H bond on the pyridine ring. The geometry of this state is constrained, which is often reflected by a large negative entropy of activation.

In the cyclization of the 2-thiocyanato-3-aminopyridine intermediate, the transition state involves the nucleophilic attack of the amine nitrogen onto the thiocyanate carbon. This process has a lower activation barrier due to the high reactivity of the participating functional groups, leading to a spontaneous reaction upon formation of the amine nih.gov. The precise structures and energies of these transition states are typically investigated using computational quantum chemical methods, which can model the bond-forming and bond-breaking processes to predict the most energetically favorable reaction pathway.

Kinetic Studies of Key Reactions

While detailed kinetic studies specifically for 6-methoxythiazolo[5,4-b]pyridine are not extensively documented in the literature, the principles of chemical kinetics can be applied to its synthetic reactions. Such studies are essential for understanding reaction rates, identifying rate-determining steps, and optimizing process efficiency.

Methodology : Reaction rates are typically determined by monitoring the change in concentration of a reactant or product over time. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectroscopic methods (NMR, UV-Vis).

A hypothetical rate law for the cyclization of a thiourea intermediate (INT) might be: Rate = k[INT]x[Oxidant]y Where 'k' is the rate constant and 'x' and 'y' are the reaction orders.

Activation parameters provide deeper insight into the mechanism by describing the energetic landscape of the reaction.

Activation Energy (Ea) : This is the minimum energy required to initiate the reaction, corresponding to the energy of the highest transition state. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

Energy Profiles : A reaction energy profile plots the change in free energy of the system as it progresses from reactants to products. Peaks on the profile represent transition states, while valleys represent intermediates. The highest peak corresponds to the activation energy of the rate-determining step. For the synthesis of this compound via the thiourea pathway, the profile would show the initial reactants, a valley for the stable thiourea intermediate, a high-energy peak for the cyclization transition state, and a final low-energy state for the aromatic product. While a specific profile for this reaction is not published, computational studies on similar heterocyclic formations provide a model for its likely features researchgate.net.

The table below illustrates the type of data obtained from kinetic studies, using representative values for a heterocyclic synthesis.

ParameterSymbolTypical Value RangeSignificance
Rate Constantk10⁻⁵ - 10⁻² M⁻¹s⁻¹Indicates the intrinsic speed of the reaction at a given temperature.
Activation EnergyEa80 - 120 kJ/molThe energy barrier that must be overcome for the reaction to proceed.
Enthalpy of ActivationΔH‡75 - 115 kJ/molThe change in heat content in going from reactants to the transition state.
Entropy of ActivationΔS‡-50 to -150 J/mol·KA negative value suggests a more ordered transition state than the reactants, which is typical for intramolecular cyclization reactions.

Catalytic Mechanisms in Thiazolopyridine Synthesis and Functionalization

Catalysis plays a pivotal role in both the efficient synthesis of the thiazolopyridine core and its subsequent functionalization to create diverse derivatives. Palladium and TEMPO-mediated electrochemical methods are prominent examples.

Palladium-Catalyzed C-C Bond Formation (Suzuki Coupling)

After the formation of the core structure, functionalization is often required to synthesize target molecules. For example, creating aryl-substituted thiazolopyridines can be efficiently achieved using palladium-catalyzed cross-coupling reactions nih.govnih.gov. A bromo-substituted thiazolopyridine is a common precursor for these reactions. The catalytic cycle for a Suzuki coupling generally involves three key steps nih.govmdpi.com:

Oxidative Addition : The active Pd(0) catalyst reacts with the bromo-thiazolopyridine (Ar-Br), inserting itself into the Carbon-Bromine bond. This forms a new organopalladium(II) complex (Ar-Pd(II)-Br).

Transmetalation : The organopalladium(II) complex then reacts with an activated boronic acid or boronic ester (Ar'-B(OR)₂), which is introduced with a base. The organic group (Ar') from the boron compound is transferred to the palladium center, displacing the bromide and forming a new complex (Ar-Pd(II)-Ar'), while the boron species is eliminated.

Reductive Elimination : In the final step, the two organic groups (Ar and Ar') are eliminated from the palladium center, forming the desired C-C bond in the final product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki Coupling ComponentExampleRole
Substrate 2-Bromo-7-morpholinothiazolo[5,4-b]pyridine nih.govThe electrophilic partner containing the leaving group.
Coupling Partner Aryl boronic acid or ester nih.govThe nucleophilic partner that provides the new aryl group.
Catalyst PdCl₂(dppf) or other Pd(0) sources nih.govFacilitates the C-C bond formation.
Base K₂CO₃ or Cs₂CO₃ rsc.orgActivates the organoboron reagent for transmetalation.
Solvent 1,4-Dioxane/Water nih.govSolubilizes reactants and facilitates the reaction.

TEMPO-Catalyzed Electrochemical C-S Bond Formation

A modern, metal-free approach to forming the thiazole ring involves electrochemical synthesis mediated by the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical nih.govresearchgate.net. This method uses electricity as a "green" oxidant.

The proposed mechanism for this C-H thiolation is as follows:

Anodic Oxidation of Mediator : At the anode, the TEMPO radical is oxidized to the highly reactive TEMPO⁺ cation.

Oxidation of Substrate : A thioamide precursor (derived from an aminopyridine) is oxidized by the electrochemically generated TEMPO⁺. This occurs via an inner-sphere electron transfer, forming a key thioamidyl radical intermediate and regenerating the TEMPO radical.

Intramolecular Homolytic Aromatic Substitution (IHAS) : The newly formed thioamidyl radical attacks a C-H bond on the adjacent pyridine ring, forming the crucial C-S bond and leading to a cyclized radical intermediate.

Aromatization : The cyclized intermediate is further oxidized and loses a proton to yield the final aromatic thiazolopyridine product.

This catalytic approach avoids the need for stoichiometric chemical oxidants and transition metal catalysts, offering a more sustainable route to the thiazolopyridine scaffold researchgate.net.

Role of Transition Metal Catalysts (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are instrumental in the synthesis and functionalization of the thiazolo[5,4-b]pyridine ring system. They enable a variety of cross-coupling reactions that are otherwise challenging to perform.

Palladium Catalysis

Palladium catalysts are prominently used for C-C bond formation in the synthesis of thiazolo[5,4-b]pyridine derivatives. A key example is the Suzuki cross-coupling reaction, which has been employed to functionalize the scaffold. In the synthesis of novel c-KIT inhibitors, a thiazolo[5,4-b]pyridine core was coupled with a 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester. nih.gov This reaction was catalyzed by [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly known as Pd(dppf)Cl₂, to yield the coupled product. nih.gov

The general catalytic cycle for such a Suzuki reaction, a cornerstone of palladium catalysis, involves three main steps:

Oxidative Addition: The active Pd(0) species, often formed in situ, reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

While specific kinetic studies on this compound are not extensively documented, the principles of palladium-catalyzed direct arylation have been studied for the closely related pyridine N-oxides. nih.govrsc.org These studies suggest that the reaction can proceed via electrophilic palladation at the C-2 position of the pyridine ring, followed by transmetalation and reductive elimination. rsc.org

Copper Catalysis

Copper catalysts are also pivotal in the synthesis of heterocyclic compounds, including isomers and derivatives of the thiazolo[5,4-b]pyridine family. beilstein-journals.org For instance, copper iodide (CuI) has been used in conjunction with palladium chloride in the synthesis of 2-cyano-5-methoxy-thiazolo[5,4-b]pyridine, an isomer of the title compound. escholarship.org

Copper-catalyzed reactions often proceed through different mechanisms than palladium. For example, in the synthesis of 2-haloimidazopyridines, a Cu(II) salt was found to be optimal. A proposed mechanism involves the initial coordination of the pyridine nitrogen to the Cu(II) center, followed by migratory insertion of a haloalkyne. The resulting organocopper species undergoes deprotonation/oxidation and finally reductive elimination to yield the cyclized product. beilstein-journals.org In other copper-catalyzed cascade reactions, a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is often proposed. chim.it

Heterogeneous copper catalysts have also been developed for the synthesis of related thiazolo[4,5-b]pyridines. An immobilized copper(I) complex on MCM-41 silica (B1680970) was used in a cascade three-component reaction to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Ligand Effects and Catalyst Design

The choice of ligand is critical in transition metal catalysis, as it directly influences the catalyst's stability, activity, and selectivity. Ligands modify the electronic and steric properties of the metal center, thereby affecting every step of the catalytic cycle. nih.gov

In the context of palladium-catalyzed reactions on the thiazolo[5,4-b]pyridine scaffold, the choice of ligand is crucial for achieving high yields and preventing catalyst deactivation. In the Suzuki coupling mentioned previously, the ligand used was 1,1′-bis(diphenylphosphino)ferrocene (dppf), which is part of the Pd(dppf)Cl₂ complex. nih.gov

Key Roles of the 'dppf' Ligand:

Stabilization: The bidentate nature of dppf provides a stable chelate with the palladium center, preventing aggregation into inactive palladium black.

Electronic Effects: The phosphine (B1218219) groups are electron-donating, which increases the electron density on the palladium. This facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Steric Properties: The bulky ferrocene (B1249389) backbone and phenyl groups of the dppf ligand influence the coordination sphere of the palladium, which can promote the reductive elimination step and prevent unwanted side reactions.

The design of catalysts for specific transformations of pyridine derivatives often involves screening a variety of phosphine ligands. In studies on the intramolecular C-H arylation of pyridine amides, ligands such as triphenylphosphine (B44618) (PPh₃) and CyJohnPhos were shown to significantly improve reaction yields compared to reactions run without an added ligand. beilstein-journals.org For instance, the yield of one cyclization increased from 42% with no ligand to 94% with PPh₃. beilstein-journals.org This highlights the profound effect of the ligand on the efficiency of the catalytic system.

The design principles extend to creating catalysts that can operate under milder conditions or with greater functional group tolerance. For example, the development of N,N-type ligands like 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) has enabled Pd-catalyzed allylic cross-couplings of previously challenging substrates at room temperature. ucmerced.edu While not applied directly to this compound, these advances in ligand design showcase the ongoing efforts to create more versatile and efficient catalysts for the functionalization of heterocyclic compounds.

The following table summarizes the structure-activity relationship (SAR) data for a series of synthesized thiazolo[5,4-b]pyridine derivatives evaluated for their enzymatic inhibitory activity against c-KIT, demonstrating the impact of substitutions on the core scaffold.

Enzymatic Inhibitory Activities of Thiazolo[5,4-b]pyridine Derivatives Against c-KIT nih.gov
CompoundR1 GroupIC50 (μM)
6aPhenyl>10
6b2-Fluorophenyl>10
6c3-Fluorophenyl>10
6d4-Fluorophenyl>10
6eThiophen-2-yl>10
6fThiophen-3-yl>10
6gFuran-2-yl>10
6h3-(Trifluoromethyl)phenyl9.87
6iPyridin-3-yl>10
6jPyridin-4-yl>10

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the electronic structure and reactivity of the chemical compound this compound. While the broader class of thiazolo[5,4-b]pyridine derivatives has garnered significant interest in medicinal chemistry for applications such as kinase inhibitors and anticancer agents, detailed quantum chemical calculations for this specific methoxy-substituted variant are not publicly documented. nih.govnih.gov

The thiazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, and various synthetic pathways and biological activities of its derivatives have been explored. nih.gov Computational methods, such as molecular docking, have been employed to understand the interaction of these derivatives with biological targets like the EGFR-TK protein. nih.gov However, these studies focus on protein-ligand interactions rather than the intrinsic electronic properties of the individual molecules.

Theoretical investigations have been conducted on related, but structurally distinct, heterocyclic systems. For instance, quantum mechanics (QM) and Time-Dependent Density Functional Theory (TD-DFT) have been used to study the emission properties of thiazolo[5,4,b]thieno[3,2-e]pyridine (TTP) derivatives and the structural features of thiazolo[5,4-b]phenothiazine derivatives. nih.govrsc.orgrsc.org These studies provide insights into concepts like aggregation-caused quenching and crystallization-induced emission, but their results cannot be directly extrapolated to this compound due to differences in the core molecular structure. rsc.orgrsc.org

Consequently, the specific data required to populate a detailed analysis—including Frontier Molecular Orbital (HOMO-LUMO) energies, charge distribution maps, aromaticity assessments, Fukui functions, and predictions of regioselectivity for this compound—are not available. Such an analysis would necessitate a dedicated in silico study using established computational chemistry methods. Without access to a published study of this nature, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

Theoretical and Computational Chemistry Studies of 6 Methoxythiazolo 5,4 B Pyridine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional shapes and movements of molecules. For a molecule like 6-Methoxythiazolo[5,4-b]pyridine, these studies would provide critical insights into its structural preferences and flexibility, which are key determinants of its physical properties and biological interactions.

The determination of energy minima is fundamental to understanding which three-dimensional arrangement, or conformation, a molecule is most likely to adopt. For this compound, this involves the rotation around single bonds, particularly the C-O bond of the methoxy (B1213986) group.

While specific studies detailing the potential energy surface of this compound are not readily found, the general approach involves systematic rotation of dihedral angles and calculation of the corresponding energy at each step using quantum chemical methods like Density Functional Theory (DFT). For a related, but more complex, fused heterocyclic system, researchers identified two stable conformers by mapping the potential energy curve with respect to a key torsional angle, with local minima found at 0° and 180°. nih.gov A similar approach for this compound would likely reveal the preferred orientation of the methoxy group relative to the fused ring system, identifying the global minimum energy conformation. These calculations are crucial as different conformers can exhibit distinct biological activities and spectroscopic signatures.

Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a view of its flexibility and the dynamic interplay between its different parts. An MD simulation of this compound would reveal the flexibility of the thiazolo[5,4-b]pyridine (B1319707) scaffold and the movement of its methoxy substituent.

Although no specific MD studies for this compound have been reported, such simulations are common for related heterocyclic systems. For instance, MD simulations have been used to study the stability of ligand-protein complexes involving thiazolopyrimidine derivatives and to understand how the flexibility of certain molecular loops is affected upon binding. nih.govscispace.com These simulations typically track atomic positions over nanoseconds or microseconds, providing data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, MD simulations could predict its behavior in different environments, such as in aqueous solution, which is critical for understanding its pharmacokinetic properties.

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states and the exploration of reaction energy profiles.

Understanding how this compound is synthesized or how it might react further requires knowledge of the reaction mechanisms involved. Computational methods can be used to locate the transition state (TS)—the highest energy point along a reaction coordinate—which is a critical step in determining the rate and feasibility of a reaction. e3s-conferences.orgims.ac.jpgithub.io

No specific computational studies on the reaction pathways of this compound were found in the reviewed literature. However, the general methodology involves using algorithms like the Nudged Elastic Band (NEB) method or similar techniques to find the minimum energy path between reactants and products. libretexts.orgscm.com Once a transition state is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Following this, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to ensure that the located transition state correctly connects the desired reactants and products. github.io Such studies could be applied, for example, to model the cyclization step in the synthesis of the thiazolo[5,4-b]pyridine core.

The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). researchgate.nettandfonline.com

While there are no specific published models on the solvent effects for this compound, studies on related pyridine (B92270) derivatives have shown that solvent polarity can influence molecular conformation and electronic structure. tandfonline.com For example, a combined MD and quantum chemistry approach on a bis-triazinyl-pyridine ligand demonstrated that the molecule's conformation changes with varying solvent polarity in methanol (B129727)/water mixtures. tandfonline.com Similarly, TD-DFT calculations on thiazolo[3,2-a]pyridine derivatives in different solvents (DMF and Dioxane) showed shifts in their electronic absorption spectra, indicating a solvent-dependent electronic structure. researchgate.net Applying these computational models to this compound would be essential for accurately predicting its behavior and reactivity in different solvent environments.

Interactive Data Tables

Table 1: Computational Methods Applied to Thiazolopyridine Derivatives and Related Heterocycles

Computational MethodApplicationRelevant Compound ClassReference
Density Functional Theory (DFT)Geometry Optimization, Electronic Structure (HOMO-LUMO), Vibrational FrequenciesThiazolo[5,4-b]pyridine derivatives, Fused Heterocycles nih.govactascientific.com
Time-Dependent DFT (TD-DFT)Electronic Absorption Spectra, Excited State PropertiesThiazolo[3,2-a]pyridines, Fused Heterocycles nih.govresearchgate.net
Molecular Dynamics (MD)Conformational Sampling, Ligand-Protein Stability, Flexibility AnalysisThiazolopyrimidines, Thiazolopyridines nih.govnih.gov
Nudged Elastic Band (NEB)Transition State Searching, Reaction Path AnalysisGeneral Chemical Reactions libretexts.orgscm.com
Polarizable Continuum Model (PCM)Solvent Effects on Structure and SpectraPyridine Derivatives, Thiazolopyridines researchgate.nettandfonline.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methoxythiazolo 5,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques offer a more profound understanding of the molecular structure by revealing through-bond and through-space correlations between nuclei.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals of 6-Methoxythiazolo[5,4-b]pyridine and understanding its three-dimensional structure. researchgate.net

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on the pyridine (B92270) ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.comyoutube.com For instance, the proton of the methoxy (B1213986) group will show a correlation to the methoxy carbon, and the aromatic protons will correlate to their respective carbons in the pyridine and thiazole (B1198619) rings.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. researchgate.net For this compound, a NOESY spectrum could show a correlation between the methoxy protons and the proton on the adjacent carbon of the pyridine ring, confirming the spatial relationship between these groups.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a detailed picture of the molecule's structure. researchgate.net

Advanced Interpretation of Proton and Carbon Chemical Shifts

The chemical shifts of protons and carbons in an NMR spectrum are highly sensitive to their local electronic environment. pdx.edu A detailed analysis of these shifts in this compound can offer insights into the electronic effects of the substituents and the aromatic system.

Proton (¹H) NMR: The aromatic protons of the pyridine ring will exhibit chemical shifts influenced by the electron-withdrawing nitrogen atom and the electron-donating methoxy group. The precise positions of these protons can be predicted by considering the additive effects of these substituents. The methoxy protons will appear as a singlet in a region typical for O-methyl groups.

Carbon (¹³C) NMR: The chemical shifts of the carbon atoms in the thiazolo[5,4-b]pyridine (B1319707) ring system are influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects. organicchemistrydata.org The carbon attached to the electronegative oxygen of the methoxy group will be shifted downfield. libretexts.org The carbons in the pyridine ring are also affected by the nitrogen atom and the fused thiazole ring. researchgate.net Comparing the observed chemical shifts with those predicted by theoretical calculations or with data from similar known compounds can provide a deeper understanding of the electronic distribution within the molecule.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, are invaluable for the structural confirmation and analysis of fragmentation pathways of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. researchgate.net For this compound (C₇H₆N₂OS), HRMS would be able to distinguish its molecular formula from other potential structures with the same nominal mass, providing definitive confirmation of its identity. uni-muenchen.de

Tandem Mass Spectrometry for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the fragmentation pathways of the molecule. nih.govmdpi.comscielo.br This process provides detailed structural information by revealing how the molecule breaks apart. nih.govmdpi.com

For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent losses of carbon monoxide (CO) or other small neutral molecules from the heterocyclic ring system would also be anticipated. By analyzing the m/z values of the fragment ions, a detailed fragmentation map can be constructed, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would exhibit characteristic bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will be observed around 2950-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine and thiazole rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group will produce a strong band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the fused heterocyclic ring system will generate a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its chemical structure, conformation, and the nature of its interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

A crystallographic analysis of this compound would yield a detailed picture of its molecular geometry. The fused thiazolo[5,4-b]pyridine core is an aromatic, planar heterocyclic system. The analysis would confirm the planarity of this bicyclic ring system.

Key structural parameters, including bond lengths and angles, would be precisely determined. The bond lengths within the pyridine and thiazole rings would be expected to show values intermediate between single and double bonds, characteristic of their aromatic nature. For instance, the C-N and C-S bonds within the thiazole ring and the C-C and C-N bonds in the pyridine ring would be of particular interest. The geometry of the methoxy group (-OCH₃) substituent at the C6 position would also be defined, including the C-O bond lengths and the C-O-C bond angle.

Table 1: Illustrative Molecular Geometry Data for this compound from X-ray Crystallography (Note: The following data are hypothetical and serve as an example of the parameters that would be obtained from an actual X-ray diffraction experiment.)

ParameterAtoms InvolvedHypothetical Value
Bond Lengths (Å)S - C(2)1.75
N(3) - C(2)1.32
C(6) - O1.36
O - CH₃1.43
Bond Angles (°)C(7a) - S - C(2)88.5
C(5) - C(6) - C(7)119.5
C(6) - O - CH₃117.0

Beyond individual molecular geometry, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, one would anticipate several types of interactions influencing the solid-state architecture. researchgate.net

Given the presence of aromatic rings, π-π stacking interactions between the thiazolo[5,4-b]pyridine cores of adjacent molecules are highly probable. These interactions play a significant role in the packing of many planar heterocyclic systems. researchgate.net Additionally, weak hydrogen bonds of the C-H···N or C-H···O type could be present, where hydrogen atoms on the aromatic ring or the methyl group interact with the nitrogen atoms of the pyridine or thiazole rings, or the oxygen atom of the methoxy group on neighboring molecules. The specific arrangement, whether it be herringbone, layered, or other motifs, would be determined by the interplay of these forces to achieve the most thermodynamically stable crystal structure.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for determining the purity of this compound. A reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be appropriate. ptfarm.pl Detection would typically be performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance, which is expected for this aromatic system.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. semanticscholar.orgmdpi.com The compound would first be vaporized and separated on a capillary column (e.g., a nonpolar HP-5ms column) based on its boiling point and interaction with the stationary phase. mdpi.com The separated compound then enters the mass spectrometer, which provides mass information, allowing for both identification and quantification. While many polar compounds require derivatization to increase their volatility for GC analysis, this compound may be sufficiently volatile for direct analysis. jfda-online.com The mass spectrum would show a molecular ion peak corresponding to its mass and a characteristic fragmentation pattern that serves as a chemical fingerprint.

Table 2: Illustrative Chromatographic Conditions for Analysis of this compound (Note: These conditions are hypothetical examples and would require optimization for a specific instrument and sample.)

TechniqueParameterHypothetical Condition
HPLCColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient: Acetonitrile/Water (0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 275 nm
GC-MSColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, 1.2 mL/min
Oven Program100°C (1 min), ramp to 280°C at 15°C/min
MS ModeElectron Ionization (EI), Scan m/z 50-300

Applications of 6 Methoxythiazolo 5,4 B Pyridine As a Molecular Scaffold in Research

Utilization as a Chemical Building Block in Complex Molecular Synthesis

The rigid and planar structure of the thiazolo[5,4-b]pyridine (B1319707) core, combined with the electronic influence of the methoxy (B1213986) group, renders 6-methoxythiazolo[5,4-b]pyridine a valuable starting material for the construction of more elaborate chemical entities. lookchem.combldpharm.com Its utility is particularly evident in the generation of diverse chemical libraries and in the strategic design of novel chemical probes.

Synthesis of Libraries of Thiazolopyridine Derivatives

The this compound scaffold is a foundational element for creating libraries of thiazolopyridine derivatives. nih.govrsc.orgnih.gov These libraries, which are collections of structurally related compounds, are instrumental in high-throughput screening and drug discovery efforts. By systematically modifying various positions on the thiazolopyridine ring system, researchers can generate a multitude of compounds with diverse physicochemical properties and biological activities. nih.govtandfonline.com

For instance, a general and efficient seven-step synthesis method has been developed to produce a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues starting from commercially available materials. nih.gov This method allows for the creation of a library of compounds with potential inhibitory activity against phosphoinositide 3-kinase (PI3K). nih.gov The process involves key steps such as selective substitution, thiocyanation, reduction followed by intramolecular cyclization, and Suzuki cross-coupling reactions to introduce diversity at specific positions of the scaffold. nih.govnih.gov

Another approach involves multi-component cascade reactions, which allow for the efficient one-pot synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgrsc.org While this example pertains to a different isomer, the principle of using a core scaffold to rapidly generate a library of diverse compounds is a key strategy in medicinal chemistry. rsc.org The ability to construct such libraries is crucial for exploring the structure-activity relationships (SAR) of thiazolopyridine derivatives against various biological targets. nih.gov

Scaffold Hopping Strategies in Chemical Probe Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. nih.govnih.gov This approach is employed to discover novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govtmu.edu.tw

The thiazolo[5,4-b]pyridine framework has been successfully utilized in scaffold hopping strategies. nih.govrsc.org For example, in the quest for novel anticancer agents, researchers have designed and synthesized 5,6-fused bicyclic heteroaromatic scaffolds, including thiazolo[5,4-b]pyridines, by modifying the core of an existing indole-based anticancer agent. nih.gov This strategy has led to the identification of new compounds with potent in vitro anticancer activity. nih.gov

The rationale behind using the thiazolo[5,4-b]pyridine scaffold in such strategies often lies in its ability to mimic the key pharmacophoric features of the original molecule. The nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the nitrogen in the pyridine (B92270) ring, can participate in crucial hydrogen bonding and other interactions with biological targets. nih.gov By functionalizing different positions on the this compound core, chemists can fine-tune the spatial arrangement of these interaction points to optimize binding to the target protein. nih.gov

Integration into Functional Organic Materials Research

The unique electronic and photophysical properties of the thiazolo[5,4-b]pyridine core make it an attractive component for the design of novel functional organic materials. tandfonline.com Its electron-deficient nature and rigid, planar structure facilitate efficient intermolecular interactions, which are crucial for the performance of optoelectronic devices and the formation of ordered supramolecular structures. researchgate.net

Design of Optoelectronic Materials

Thiazolopyridine derivatives are being explored for their potential applications in optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells. tandfonline.comresearchgate.net The electron-accepting properties of the thiazole ring, combined with the ability to tune the electronic characteristics through substitution on the pyridine ring, allow for the design of materials with specific energy levels and charge-transport properties. researchgate.net

While direct research on this compound in this specific application is not extensively documented in the provided context, the broader class of thiazolothiazoles, which share the fused thiazole ring system, are recognized as promising building blocks for semiconductors in plastic electronics. researchgate.net These materials exhibit high oxidative stability and a rigid planar structure that promotes efficient intermolecular π–π overlap, a key factor for charge mobility. researchgate.net The introduction of pyridine rings to these scaffolds is a strategy to further tune their electronic and self-assembly properties. researchgate.net

Components in Supramolecular Assemblies and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold can participate in such assemblies through various interactions, including hydrogen bonding, π-π stacking, and metal coordination. rsc.orgmdpi.com

Recent research has focused on constructing novel supramolecular assemblies using thiazolothiazole extended viologen moieties, which share a similar heterocyclic core. rsc.org These assemblies exhibit interesting photochromic and fluorescence properties, driven by electron transfer between the electron-deficient thiazolothiazole core and electron-donating components. rsc.org The ability to control the self-assembly process by tuning the non-covalent interactions is a key area of investigation. beilstein-journals.org

Furthermore, block copolymers containing pyridine units have been used to create complex nanostructures through self-assembly. mdpi.com The pyridine units can form hydrogen bonds with other small molecules, driving the formation of micelles and other ordered structures in solution and in thin films. mdpi.com While not directly involving this compound, these studies highlight the potential of the pyridine moiety within a larger scaffold to direct supramolecular assembly. beilstein-journals.orgnih.gov

Role in Chemical Biology and Ligand Design Studies (excluding clinical data)

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Its structural similarity to naturally occurring purines and other biologically relevant heterocycles makes it an excellent starting point for the design of novel ligands. irb.hrnih.gov

This scaffold has been incorporated into molecules designed to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and viral RNA. nih.govnih.govuni-muenchen.de For example, derivatives of thiazolo[5,4-b]pyridine have been synthesized and identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the receptor tyrosine kinase c-KIT. nih.govnih.gov In these studies, the thiazolopyridine core often serves as the hinge-binding motif, forming key hydrogen bonds with the target protein. nih.gov

The methoxy group at the 6-position can play a significant role in modulating the electronic properties of the ring system and can also be a key interaction point with the target or be a site for further chemical modification. uni-muenchen.denih.gov For instance, in the development of luciferins for bioluminescence imaging, a 5-methoxythiazolo[5,4-b]pyridine derivative was synthesized as a key intermediate. nih.gov This highlights the versatility of the methoxy-substituted thiazolopyridine scaffold in creating tools for chemical biology research.

The design of these ligands often involves computational modeling and structure-activity relationship (SAR) studies to optimize their binding affinity and selectivity. nih.gov The ability to synthesize libraries of derivatives based on the this compound scaffold is crucial for these iterative design and optimization cycles. rsc.orgnih.govmdpi.combeilstein-journals.orgbeilstein-journals.org

Exploration as Scaffolds for Enzyme Inhibitor Design (e.g., kinases)

The this compound core is a key component in the design of various enzyme inhibitors, particularly targeting kinases, which are crucial in cellular signaling pathways. Its structural framework allows for modifications that can enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potential as enzyme inhibitors.

For instance, in the development of inhibitors for the epidermal growth factor receptor (EGFR), a type of tyrosine kinase, it has been shown that the arrangement of nitrogen atoms within the heterocyclic system is critical. The SAR for pyrimido[5,4-d]pyrimidine (B1612823) analogues, which are structurally related to thiazolo[5,4-b]pyridines, indicates that a nitrogen atom at the 7-position is crucial for enhanced potency, while a carbon atom at the 5-position is preferred. nih.gov This suggests that the specific placement of heteroatoms in the this compound scaffold significantly impacts its interaction with the target enzyme.

Furthermore, modifications at different positions of the pyridine and thiazole rings have been explored to enhance inhibitory activity. For example, the introduction of bulky, weakly basic side chains at the 6-position of related pyrimido[5,4-d]pyrimidines generally maintains potency against EGFR. nih.gov This is consistent with binding models suggesting that this position is located in a region of the ATP-binding pocket with tolerance for larger substituents. nih.gov In the context of developing inhibitors for cytochrome P450 1B1 (CYP1B1), the position of a pyridinyl group on a steroidal backbone was found to be a key determinant of inhibitory activity, with substitution at the C2 position yielding the most potent inhibitors. nih.gov

The following table summarizes key SAR findings for related pyridine-containing scaffolds:

Scaffold/DerivativeTarget EnzymeKey SAR FindingReference
Pyrimido[5,4-d]pyrimidinesEGFRNitrogen at position 7 enhances potency. nih.gov
Pyrimido[5,4-d]pyrimidinesEGFRBulky side chains at position 6 are tolerated. nih.gov
Estrane-Pyridine DerivativesCYP1B1Pyridinyl at C2 of the steroid backbone improves inhibitory activity. nih.gov
Molecular Docking and Binding Interaction Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding interactions between potential drug candidates and their protein targets.

In the study of novel thiazolo[4,5-b]pyridine (B1357651) derivatives, molecular docking was employed to pre-select compounds for in vitro anti-inflammatory activity testing. researchgate.netnih.gov These studies aimed to understand how the synthesized compounds interact with the active sites of cyclooxygenase (COX) enzymes. nih.gov The docking results helped in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. researchgate.net

Similarly, for pyrazolopyridine-based kinase inhibitors, molecular docking studies have been crucial in understanding their binding modes within the ATP pocket of kinases. nih.gov These studies reveal that the pyrazolopyridine scaffold can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov For example, in the design of B-RafV600E inhibitors, the pyridyl nitrogen of a pyrazolopyridine derivative was shown to engage in a hydrogen bond with the cysteine 532 residue in the hinge region. nih.gov

The following table highlights examples of molecular docking studies involving pyridine-based scaffolds:

ScaffoldTarget ProteinKey Interaction ObservedReference
Thiazolo[4,5-b]pyridine derivativesCOX enzymesNot specified researchgate.netnih.gov
Pyrazolopyridine derivativesB-RafV600E kinaseHydrogen bond between pyridyl nitrogen and Cys532. nih.gov
Tetrazolo[1,5-a]pyrimidine derivativesEGFR kinaseNot specified researchgate.net
Imidazo[4,5-b]pyridine derivativesDprE1Promising interactions with good scores. nih.gov

Development of Fluorescent Probes and Imaging Agents

The unique photophysical properties of certain this compound derivatives have led to their exploration as fluorescent probes for biological imaging. These probes can be designed to selectively target and visualize specific biomolecules or cellular organelles.

One study focused on the development of a highly selective and sensitive fluorescent probe for imaging RNA in living cells. nih.gov A series of analogues based on a quinoline-thiazole scaffold, structurally related to this compound, were synthesized and evaluated. The goal was to improve the detection limit for RNA while maintaining high selectivity. nih.gov The sensitivity of these probes is attributed to a high affinity for nucleic acids and a high quantum yield upon binding. nih.gov

Another area of development is in creating bifunctional fluorescent probes for labeling proteins and peptides. nih.gov These probes can reduce orientational disorder, leading to more accurate spectroscopic measurements. While not directly involving this compound, the principles of designing such probes, often incorporating heterocyclic systems, are relevant to its potential applications.

Agrochemical Research (e.g., Herbicide Scaffolds)

The thiazolo[4,5-b]pyridine scaffold has shown significant promise in the field of agrochemical research, particularly in the development of new herbicides. Researchers have identified novel lead structures containing a 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine scaffold that exhibit potent herbicidal activity. beilstein-journals.org

These compounds have been shown to be effective inhibitors of acyl-ACP thioesterase and demonstrate strong herbicidal effects against commercially important weeds in crops like wheat and corn. beilstein-journals.org Greenhouse trials have confirmed that thiazolo[4,5-b]pyridine derivatives can provide excellent control of grass weed species in pre-emergence applications. beilstein-journals.org The structural similarity of this scaffold to other known herbicidal compounds, such as those with a 1,8-naphthyridine (B1210474) core, has guided the design of these new agents. beilstein-journals.org

The following table presents an overview of the application of thiazolo[4,5-b]pyridine in herbicide research:

ScaffoldTarget/ApplicationKey FindingReference
2,3-Dihydro nih.govnih.govthiazolo[4,5-b]pyridineAcyl-ACP thioesterase inhibition/HerbicideGood control of grass weeds in pre-emergence applications. beilstein-journals.org

Catalytic Applications and Ligand Development for Metal Complexes

Pyridine-based structures, including the thiazolo[5,4-b]pyridine moiety, are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a variety of metal ions. nih.gov

The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring. nih.gov This has led to the development of palladium(II) complexes with substituted pyridine ligands that are efficient catalysts for reactions like the carbonylation of nitro compounds. nih.gov

Furthermore, transition metal complexes involving pyridine-based ligands have been synthesized and characterized for their potential catalytic activities. jscimedcentral.com For example, iridium compounds with pyridine ligands are used in catalysis, where the pyridine can be temporarily replaced during the reaction and restored afterward. jscimedcentral.com The steric and electronic properties of the pyridine ligand play a crucial role in the catalytic cycle. The development of bipyridine derivatives, which can be synthesized through metal-catalyzed coupling reactions, has also expanded the toolbox for creating sophisticated ligands for various catalytic applications. mdpi.com

The table below summarizes the use of pyridine-based ligands in catalysis:

Ligand TypeMetalCatalytic ApplicationReference
Substituted PyridinesPalladium(II)Carbonylation of nitro compounds nih.gov
PyridineIridiumGeneral catalysis jscimedcentral.com
BipyridinesVarious transition metalsVarious catalytic reactions mdpi.com

Future Research Trajectories and Interdisciplinary Opportunities for 6 Methoxythiazolo 5,4 B Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like 6-Methoxythiazolo[5,4-b]pyridine. Future research will likely focus on moving away from traditional batch syntheses towards more advanced and sustainable methods.

Continuous Flow Synthesis and Automation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. rsc.orgbeilstein-journals.org The application of multi-step continuous-flow systems can significantly improve the synthesis of active pharmaceutical ingredients and other valuable compounds by integrating sequential transformations into a single, streamlined process. rsc.orgflinders.edu.au For instance, a two-step continuous-flow system has been successfully developed for the synthesis of the 1,4,6,7-tetrahydro-5H- Current time information in Chatham County, US.nih.govresearchgate.nettriazolo[4,5-c]pyridine scaffold, a key component in clinical candidates with antidepressant activity. nih.govrsc.org This approach not only allows for the safe use of hazardous reagents like azides but also offers a scalable and cost-effective synthetic route. nih.govrsc.org

Future work on this compound could adapt similar principles, potentially leading to automated, on-demand synthesis. The table below outlines a hypothetical multi-step flow synthesis for a related thiazolopyridine derivative, illustrating the potential for this technology.

Table 1: Hypothetical Continuous Flow Synthesis of a Thiazolopyridine Derivative

StepReactionReagents and ConditionsResidence TimeReactor Type
1Thioamide FormationAminopyridine, Lawesson's Reagent10 minPacked-bed reactor
2CyclizationOxidizing agent (e.g., Iodine)5 minMicroreactor
3PurificationIn-line scavenger column2 minChromatography column

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis represent promising avenues for the sustainable synthesis of pyridine (B92270) derivatives, often proceeding under mild conditions with high selectivity. tandfonline.com Visible-light photocatalysis, for example, has been employed for the synthesis of pyridine derivatives through radical-mediated pathways. tandfonline.com The introduction of photoactive moieties, such as thiazolo[5,4-d]thiazole (B1587360), into covalent triazine frameworks has been shown to significantly enhance photocatalytic activity for hydrogen production and dye degradation. rsc.org A thiadiazolopyridine-functionalized Zr(IV)-based metal-organic framework (MOF) has also demonstrated enhanced photocatalytic activity for the synthesis of tetrahydroquinolines under visible light. nih.gov

Electrocatalysis offers another green alternative, using electricity to drive chemical transformations. researchgate.net This method has been successfully applied to the synthesis of benzothiazoles and thiazolopyridines in a continuous flow setup without the need for catalysts or supporting electrolytes. mdpi.com The electrochemical carboxylation of pyridines using CO2 has also been demonstrated, with the potential for tunable site selectivity based on the electrolysis setup. nih.gov Future research could explore the application of these techniques to the synthesis and functionalization of this compound.

Advanced Functionalization and Derivatization Strategies

To explore the full potential of the this compound scaffold, the development of advanced methods for its modification is crucial. This includes the selective functionalization of specific positions on the heterocyclic core.

C-H Activation and Late-Stage Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. mdpi.com For pyridine derivatives, palladium-mediated C-H activation has been investigated, with the regioselectivity influenced by the electronic properties of the C-H bonds and the nature of the directing groups. nih.govuva.es An oxidative cyclization involving a Pd catalyst has been used in the synthesis of 2-Cyano-5-methoxy-thiazolo[5,4-b]pyridine, a close analog of the target compound, highlighting the potential for C-H activation in constructing the thiazole (B1198619) ring. nih.gov

Late-stage functionalization, the introduction of functional groups at a late stage in the synthesis, is particularly valuable for the rapid generation of diverse compound libraries for biological screening. researchgate.net Research in this area for this compound could lead to the discovery of new derivatives with enhanced biological activities. For example, functionalization at the 6-position of the thiazolo[5,4-b]pyridine (B1319707) scaffold has been explored to identify novel c-KIT inhibitors. nih.gov

Table 2: Examples of C-H Arylation of Substituted Pyridines

Pyridine SubstrateArylating AgentCatalyst SystemPosition of ArylationYield (%)Reference
3-Nitropyridine (B142982)Phenylboronic acidPd(OAc)2 / SPhosC485 nih.gov
3-FluoropyridinePhenylboronic acidPd(OAc)2 / RuPhosC478 nih.gov
2-PhenylpyridineBenzene (B151609)Ir-based complexortho-C-H of pyridine95 nsf.gov

Exploration of Novel Reaction Pathways

The discovery of novel reaction pathways can provide access to unprecedented derivatives of this compound. This could involve exploring cascade reactions, multicomponent reactions, or novel cyclization strategies. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through a switchable C≡C bond activation approach, demonstrating the potential for developing versatile synthetic methods. beilstein-journals.org The base-promoted rearrangement of isoxazolo[4,5-b]pyridines into 3-hydroxy-2-(2-aryl Current time information in Chatham County, US.nih.govresearchgate.nettriazol-4-yl)pyridines showcases how unexpected rearrangements can lead to new structural motifs. nih.gov Investigating similar novel transformations for the thiazolo[5,4-b]pyridine system could yield a diverse range of new compounds.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods and novel derivatives.

Integrating experimental studies with computational methods like Density Functional Theory (DFT) can provide detailed insights into reaction pathways, transition states, and the electronic properties of intermediates. mdpi.commdpi.com DFT calculations have been used to investigate the electrochemical behavior of pyridine derivatives and to design new electroactive compounds. mdpi.com Such studies can help to elucidate the factors controlling regioselectivity in functionalization reactions and to predict the reactivity of new derivatives. nih.gov

For example, computational studies on thiazolopyridine derivatives have been used to understand their biological activities and to guide the design of new inhibitors. mdpi.comactascientific.com A deeper mechanistic understanding of the formation of the thiazolo[5,4-b]pyridine core, for which a mechanism involving the formation of a thiourea (B124793) intermediate has been proposed, could be achieved through detailed computational modeling. uva.es This knowledge would be invaluable for optimizing reaction conditions and expanding the substrate scope of current synthetic methods.

Real-Time Spectroscopic Monitoring of Reactions

The synthesis and derivatization of this compound involve multi-step processes where real-time monitoring can provide invaluable insights into reaction kinetics, intermediates, and byproduct formation. Techniques such as in-situ Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are poised to revolutionize the understanding and optimization of reactions involving this compound. nih.govresearchgate.net

Real-time monitoring allows for the precise control of reaction parameters to maximize yield and purity. nih.gov For instance, in the synthesis of derivatives of this compound, monitoring the disappearance of reactants and the emergence of product peaks can help in determining the optimal reaction time and temperature. nih.govsemanticscholar.org

Interactive Data Table: Hypothetical Real-Time NIR Monitoring of a Coupling Reaction

Time (minutes)Reactant A Peak (Absorbance)Product Peak (Absorbance)Dominant Species
01.20.0Reactant A
100.80.4Reactant A / Product
200.40.8Product
300.11.1Product
40<0.051.15Product (Reaction Complete)

This table illustrates how real-time NIR data could be used to track the progress of a hypothetical coupling reaction involving a derivative of this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To gain a deeper understanding of the molecular interactions and reaction mechanisms of this compound, especially in complex biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool. nih.govmpg.de This method combines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment, such as a protein binding pocket or solvent. nih.govcecam.org

QM/MM simulations can be employed to:

Elucidate the binding mode of this compound derivatives with target proteins. nih.gov

Calculate the activation energies of enzymatic reactions or other chemical transformations. mpg.de

Predict the influence of structural modifications on the compound's reactivity and binding affinity.

Interactive Data Table: Hypothetical QM/MM Calculation of Binding Energies

DerivativeTarget ProteinQM RegionMM RegionCalculated Binding Energy (kcal/mol)
This compoundKinase AThiazolopyridine coreProtein and solvent-8.5
Amino-substituted derivativeKinase AThiazolopyridine core and amino groupProtein and solvent-9.2
Halogenated derivativeKinase AThiazolopyridine core and halogenProtein and solvent-8.9

This table presents hypothetical binding energies calculated using QM/MM simulations, demonstrating how this technique can be used to compare the binding affinities of different derivatives.

Exploration in Emerging Fields of Chemical Science

The unique structural features of this compound make it an attractive candidate for exploration in novel areas of materials science and catalysis.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable properties. encyclopedia.pub The rigid, heterocyclic structure of this compound and its potential for functionalization make it a promising building block or "linker" for the synthesis of novel COFs and MOFs. mdpi.comnih.gov

By incorporating this compound into these frameworks, it may be possible to create materials with tailored properties for applications in:

Gas storage and separation mdpi.com

Heterogeneous catalysis nih.gov

Sensing nih.gov

The nitrogen and sulfur atoms in the thiazolopyridine core could also act as coordination sites for metal ions in MOFs, potentially leading to materials with interesting electronic and magnetic properties. rsc.org

Bio-inspired Catalysis and Enzyme Mimics

Bio-inspired catalysis aims to develop synthetic catalysts that mimic the high efficiency and selectivity of natural enzymes. nih.govacademie-sciences.fr The thiazole and pyridine rings present in this compound are found in various natural cofactors and biomolecules. This suggests that the compound could be used as a scaffold to design enzyme mimics. nih.gov

For example, by functionalizing the this compound core with appropriate catalytic groups, it may be possible to create "synzymes" (supramolecular enzyme mimics) that catalyze specific chemical reactions. nih.govbeilstein-journals.org These synthetic catalysts could offer advantages over natural enzymes in terms of stability and applicability in non-biological environments. mdpi.com

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. unimore.itresearchgate.net By developing QSPR models for a series of this compound derivatives, it would be possible to predict various properties without the need for extensive experimental measurements. rsc.org

These predicted properties could include:

Solubility

Boiling point

Reactivity

Biological activity

A QSPR study would involve calculating a wide range of molecular descriptors for a set of this compound derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive models. plos.org These models would be invaluable for guiding the design of new derivatives with desired properties for specific applications. mdpi.com

Interactive Data Table: Hypothetical QSPR Model for Predicting Solubility

DerivativeMolecular WeightLogPPolar Surface AreaPredicted Solubility (mg/L)
Derivative 1180.22.145.3250
Derivative 2212.32.555.1150
Derivative 3194.21.948.6300

This table illustrates a simplified, hypothetical QSPR model where molecular descriptors are used to predict the aqueous solubility of different derivatives of this compound.

Machine Learning Applications in Molecular Design

The integration of machine learning (ML) is poised to revolutionize the design and optimization of this compound derivatives, accelerating the journey from concept to clinic. By leveraging computational power to analyze vast datasets, ML algorithms can identify complex patterns and relationships between chemical structures and their biological activities, a task that is often beyond the scope of traditional analysis. nih.govnih.gov This data-driven approach enables a more rational and targeted strategy for molecular design, significantly reducing the time and resources spent on synthesizing and testing suboptimal compounds. nih.govijhespub.org

A primary application of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govdmed.org.ua These models are trained on existing data for thiazolopyridine derivatives to learn the correlations between specific molecular features and biological outcomes, such as inhibitory activity against a particular enzyme. researchgate.netnih.gov For instance, studies on related thiazolopyridine scaffolds have successfully used 3D-QSAR models to identify key steric and electrostatic fields that influence inhibitory activity against targets like DNA gyrase B. researchgate.netnih.gov Such predictive models allow for the high-throughput virtual screening of large libraries of hypothetical this compound analogs, prioritizing the most promising candidates for synthesis and experimental validation. dmed.org.uaresearchgate.net

Furthermore, machine learning extends beyond activity prediction to forecast crucial pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is a critical step in early-stage drug discovery. By training models on ADMET data, researchers can perform in silico evaluations of novel this compound derivatives to flag potential liabilities, such as poor solubility or predicted toxicity, before committing to costly and time-consuming laboratory work. auctoresonline.orgekb.eg

Advanced deep learning techniques, such as generative models, offer an even more sophisticated approach to molecular design. nih.govresearchgate.net These models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn the underlying chemical rules from a set of known active molecules. nih.govresearchgate.net They can then generate entirely new, structurally diverse this compound derivatives that are optimized for desired properties like high potency and drug-likeness. This de novo design capability opens up unexplored regions of chemical space, potentially leading to the discovery of highly novel and effective therapeutic agents. nih.gov

The synergy between automated synthesis platforms and machine learning presents another exciting frontier. numberanalytics.com ML models can predict reaction outcomes and help optimize synthetic routes, which, when coupled with high-throughput experimentation, can rapidly expand the library of available this compound compounds for biological testing. numberanalytics.comacs.org This iterative cycle of ML-driven design, automated synthesis, and experimental validation creates a highly efficient feedback loop for lead optimization. acs.org

The table below outlines the key machine learning applications in the molecular design of this compound derivatives.

Machine Learning ApplicationDescriptionPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Develops statistical models that correlate molecular descriptors with biological activity. dmed.org.uaresearchgate.netEnables rapid virtual screening of compound libraries to predict the potency of new derivatives and prioritize them for synthesis. nih.gov
ADMET Prediction Uses computational models to predict the pharmacokinetic and toxicity profiles of molecules. auctoresonline.orgAllows for early-stage filtering of compounds with unfavorable properties, reducing late-stage attrition in drug development. ekb.eg
Generative Molecular Design Employs deep learning algorithms (e.g., GANs, RNNs) to design novel molecules with desired characteristics de novo. nih.govresearchgate.netFacilitates the exploration of new chemical space and the creation of innovative derivatives with optimized activity and drug-likeness. researchgate.net
Reaction Outcome & Synthesis Prediction Leverages ML to predict the feasibility and outcomes of chemical reactions. numberanalytics.comnih.govOptimizes synthetic routes, accelerates the production of new derivatives, and enables the use of automated synthesis platforms. numberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.